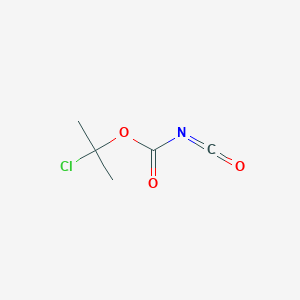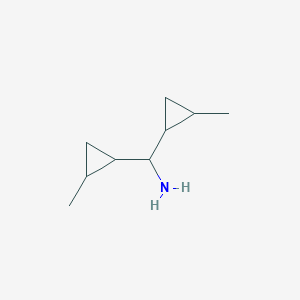
1,1-Bis(2-methylcyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-methylcyclopropyl)methanamine is an organic compound with the molecular formula C_11H_19N It is a derivative of methanamine, where the hydrogen atoms are replaced by two 2-methylcyclopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylcyclopropyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylmagnesium bromide with methanamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the Grignard reagent.
Another method involves the catalytic hydrogenation of 1,1-Bis(2-methylcyclopropyl)nitromethane. This process requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(2-methylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3). The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4). These reactions often result in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO_4, CrO_3, acidic or basic conditions.
Reduction: LiAlH_4, NaBH_4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-methylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may contribute to its activity against certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-methylcyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with enzymes and proteins in a specific manner, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(2-methylcyclopropyl)ethanamine
- 1,1-Bis(2-methylcyclopropyl)propanamine
- 1,1-Bis(2-methylcyclopropyl)butanamine
Comparison
1,1-Bis(2-methylcyclopropyl)methanamine stands out due to its unique structural configuration. The presence of two 2-methylcyclopropyl groups attached to the methanamine core imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and industrial applications. Its uniqueness lies in the specific arrangement of its functional groups, which can influence its behavior in various chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
54187-20-1 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
bis(2-methylcyclopropyl)methanamine |
InChI |
InChI=1S/C9H17N/c1-5-3-7(5)9(10)8-4-6(8)2/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
CFHANYUQWLIZQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C(C2CC2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
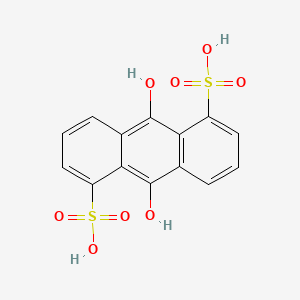
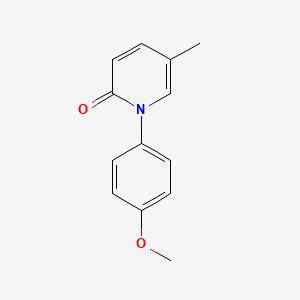
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)

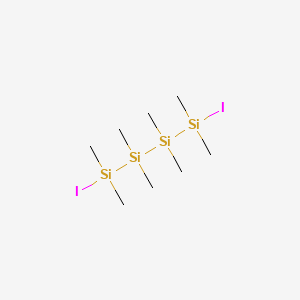
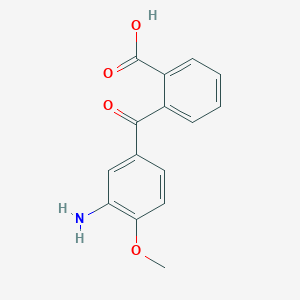

![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
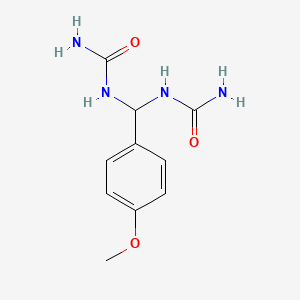
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
